An In-Depth Technical Guide to 4-Cyano-1-butyne (CAS 19596-07-7): A Versatile Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 4-Cyano-1-butyne (CAS 19596-07-7): A Versatile Building Block in Modern Drug Discovery
Introduction: The Strategic Value of a Bifunctional Alkyne
In the landscape of contemporary medicinal chemistry, the demand for novel molecular scaffolds that can accelerate the drug discovery process is insatiable. Among the myriad of chemical building blocks, 4-Cyano-1-butyne, also known as 4-pentynenitrile, emerges as a molecule of significant strategic importance. Its unique bifunctional nature, possessing both a terminal alkyne and a nitrile group, offers a dual-pronged approach to molecular elaboration. This guide provides an in-depth technical overview of 4-Cyano-1-butyne, from its fundamental properties to its application in the synthesis of complex nitrogen heterocycles and its role as a key player in "click chemistry," a cornerstone of modern bioconjugation and drug development. For researchers, scientists, and professionals in drug development, a thorough understanding of this reagent's potential can unlock new avenues for lead generation and optimization.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting.
Table 1: Physicochemical Properties of 4-Cyano-1-butyne
| Property | Value | Source |
| CAS Number | 19596-07-7 | Multiple Sources |
| Molecular Formula | C₅H₅N | Multiple Sources |
| Molecular Weight | 79.10 g/mol | Multiple Sources |
| Appearance | Liquid | Multiple Sources |
| Density | 0.88 - 0.9063 g/mL at 25 °C | Multiple Sources |
| Boiling Point | 169 °C at 760 mmHg | Multiple Sources |
| Flash Point | 55.4 - 65.5 °C | Multiple Sources |
| Refractive Index | n20/D 1.4350 - 1.44 | Multiple Sources |
| Storage Temperature | 2-8 °C | Multiple Sources |
Spectroscopic Characterization:
The structural integrity of 4-Cyano-1-butyne can be readily confirmed by standard spectroscopic techniques. While a dedicated full spectral analysis is not available in the provided search results, a predicted spectroscopic profile is as follows:
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¹H NMR: The proton NMR spectrum is expected to show a triplet for the acetylenic proton (C≡C-H) around 2.0 ppm, and two triplets for the two methylene groups (-CH₂-CH₂-) in the region of 2.4-2.6 ppm.
-
¹³C NMR: The carbon NMR would reveal five distinct signals. The nitrile carbon (C≡N) would appear around 118-120 ppm. The two acetylenic carbons would be in the range of 70-85 ppm, and the two methylene carbons would be observed at lower field, typically between 15-30 ppm.
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IR Spectroscopy: The infrared spectrum is a powerful tool for identifying the key functional groups. A sharp, medium intensity peak around 3300 cm⁻¹ is characteristic of the ≡C-H stretch of the terminal alkyne. A sharp, medium intensity absorption around 2250 cm⁻¹ corresponds to the C≡N stretch of the nitrile group. A weaker absorption around 2120 cm⁻¹ is indicative of the C≡C stretch.
Safety and Handling: A Prudent Approach
As with any reactive chemical, proper handling of 4-Cyano-1-butyne is crucial to ensure laboratory safety. The following guidelines are based on available safety data sheets[1].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound[1].
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors[1].
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially hazardous reactions.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition[1]. The recommended storage temperature is between 2-8 °C.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Synthetic Pathways: Accessing the Building Block
While 4-Cyano-1-butyne is commercially available, understanding its synthesis provides valuable insights into its chemistry and potential impurities. A common approach to synthesizing such bifunctional molecules involves the reaction of a bifunctional starting material with appropriate reagents to introduce the desired functionalities. A plausible synthetic route, based on general organic chemistry principles, is the cyanation of a suitable halo-alkyne.
Illustrative Protocol: Synthesis of 4-Cyano-1-butyne from 4-Bromo-1-butyne
This protocol is a representative example based on established methods for nucleophilic substitution with cyanide.
Diagram 1: Synthetic Workflow for 4-Cyano-1-butyne
Caption: A generalized workflow for the synthesis of 4-Cyano-1-butyne.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium cyanide (NaCN) to a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Addition of Substrate: Slowly add 4-bromo-1-butyne dropwise to the stirred suspension of sodium cyanide at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Extraction and Washing: Separate the organic layer and wash it sequentially with water and brine to remove any remaining DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure 4-Cyano-1-butyne.
Causality and Experimental Choices:
-
Solvent: DMSO is an excellent solvent for Sₙ2 reactions involving cyanide as it solvates the cation (Na⁺) effectively, leaving the cyanide anion more nucleophilic.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, especially if any moisture-sensitive reagents or intermediates are involved.
-
Temperature Control: The reaction is heated to increase the rate of reaction, but excessive heat should be avoided to prevent potential polymerization of the alkyne or other side reactions.
-
Aqueous Work-up: The aqueous work-up is essential to remove the inorganic salts (NaBr and excess NaCN) and the polar solvent (DMSO).
Applications in Drug Discovery: A Gateway to Molecular Diversity
The true value of 4-Cyano-1-butyne lies in its ability to serve as a versatile precursor for a wide range of molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent in many approved drugs[2].
Synthesis of Substituted Pyrroles
The pyrrole scaffold is a fundamental structural motif in numerous biologically active compounds. 4-Cyano-1-butyne can be a valuable starting material for the synthesis of substituted pyrroles through various cyclization strategies.
Diagram 2: General Strategy for Pyrrole Synthesis
Caption: A typical workflow for the CuAAC reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-Cyano-1-butyne and benzyl azide in a mixture of tert-butanol and water (1:1), add a catalytic amount of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
Causality and Experimental Choices:
-
Catalytic System: The combination of CuSO₄ and sodium ascorbate is a widely used and convenient method for generating the active Cu(I) catalyst in situ. Sodium ascorbate acts as a reducing agent, converting Cu(II) to Cu(I).
-
Solvent System: A mixture of t-butanol and water is often used to solubilize both the organic substrates and the inorganic copper catalyst.
-
Room Temperature: The high efficiency of the CuAAC reaction often allows it to proceed smoothly at room temperature, which is advantageous for thermally sensitive substrates.
The Cyano Group in Medicinal Chemistry
The nitrile functionality in 4-Cyano-1-butyne is not merely a synthetic handle but also a key pharmacophore in its own right. The cyano group can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and selectivity.[2][3][4][5] Furthermore, it can serve as a bioisostere for other functional groups and can be used to block metabolic hotspots in a drug candidate, improving its pharmacokinetic profile.[2] The incorporation of a cyano group has been a successful strategy in the development of various therapeutic agents, including kinase inhibitors and antiviral drugs.[6][7][8][9][10][11][12][13]
Conclusion: A Building Block with a Bright Future
4-Cyano-1-butyne represents a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its bifunctional nature allows for the rapid and efficient construction of complex molecular architectures, particularly nitrogen-containing heterocycles and triazole-linked conjugates. As the principles of atom economy and modular synthesis continue to gain prominence in drug discovery, the strategic application of such well-defined and reactive building blocks will undoubtedly play an increasingly critical role in the development of the next generation of therapeutics. This guide has aimed to provide a comprehensive and practical overview to empower researchers to fully leverage the synthetic potential of 4-Cyano-1-butyne in their quest for novel and effective medicines.
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